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molecular formula C15H19NO3 B8532961 7-tert-Butoxycarbonylaminotetralone

7-tert-Butoxycarbonylaminotetralone

Cat. No. B8532961
M. Wt: 261.32 g/mol
InChI Key: CVQRJRLLLGCIMO-UHFFFAOYSA-N
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Patent
US09273040B2

Procedure details

To a solution of the compound of Formula 39-1 (740 mg, 2.83 mmol) in THF (5 mL)/MeOH (5 mL) was added sodium borohydride (107 mg, 2.83 mmol) while cooled at 0° C. The solution was stirred for 1 hour and concentrated to volume in vacuo. The residue was diluted with EtOAc (40 mL) and washed with sat'd sodium bicarbonate (2×10 mL) and brine (10 mL). Organics were dried over sodium sulfate, filtered, and concentrated in vacuo to yield the compound of Formula 39-2 as a solid.
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[CH:10]=[C:9]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.CO.[BH4-].[Na+]>C1COCC1>[OH:1][CH:2]1[C:11]2[CH:10]=[C:9]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:17])([CH3:16])[CH3:18])[CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
740 mg
Type
reactant
Smiles
O=C1CCCC=2C=CC(=CC12)NC(OC(C)(C)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
107 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to volume in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (40 mL)
WASH
Type
WASH
Details
washed with sat'd sodium bicarbonate (2×10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CCCC=2C=CC(=CC12)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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